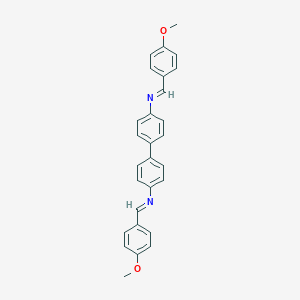

N,N'-Bis(p-methoxybenzylidene)benzidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N’-Bis(p-methoxybenzylidene)benzidine: is an organic compound with the molecular formula C28H24N2O2 and a molecular weight of 420.50236 g/mol This compound is characterized by the presence of two p-methoxybenzylidene groups attached to a benzidine core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(p-methoxybenzylidene)benzidine typically involves the condensation reaction between benzidine and p-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent with the presence of a few drops of glacial acetic acid as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for N,N’-Bis(p-methoxybenzylidene)benzidine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions: N,N’-Bis(p-methoxybenzylidene)benzidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the imine groups to amine groups.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzidine derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

N,N’-Bis(p-methoxybenzylidene)benzidine has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of N,N’-Bis(p-methoxybenzylidene)benzidine involves its interaction with molecular targets through its imine groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

N,N’-Bis(3-methylphenyl)-N,N’-diphenylbenzidine: Known for its use in OLEDs and similar electronic applications.

N,N,N’,N’-Tetrakis(4-methoxyphenyl)benzidine: Used as a hole transport material in organic photovoltaic devices.

Uniqueness: N,N’-Bis(p-methoxybenzylidene)benzidine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Activité Biologique

N,N'-Bis(p-methoxybenzylidene)benzidine, a Schiff base compound synthesized from benzidine and p-methoxybenzaldehyde, has garnered attention for its potential biological activities. With the molecular formula C28H24N2O2 and a molecular weight of approximately 420.50 g/mol, this compound exhibits properties typical of Schiff bases, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, supported by research findings and data tables.

The synthesis of this compound typically involves a condensation reaction between benzidine and p-methoxybenzaldehyde. The reaction is generally conducted in ethanol with glacial acetic acid as a catalyst, followed by refluxing to ensure complete reaction. The yield is often around 87%, with a melting point near 210°C.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain Schiff base derivatives demonstrate enhanced activity against various bacterial strains compared to their parent compounds. The mechanism is thought to involve the formation of covalent bonds with bacterial cell components, disrupting cellular functions.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

| N,N'-Bis(4-chlorobenzylidene)benzidine | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the modulation of oxidative stress pathways and interaction with cellular signaling pathways, leading to increased levels of reactive oxygen species (ROS) .

Case Study: Anticancer Effects on MCF-7 Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in cytotoxicity, with an IC50 value determined at approximately 25 µM after 48 hours of exposure.

Table 2: Cytotoxicity Data for this compound on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 25 | 45 |

| 50 | 20 |

The biological activity of this compound is largely attributed to its ability to form imine bonds with nucleophilic sites on biomolecules. This interaction can lead to structural changes in proteins and nucleic acids, affecting their function. Additionally, the compound's redox properties allow it to participate in electron transfer reactions, further influencing cellular oxidative stress levels.

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-N-[4-[4-[(4-methoxyphenyl)methylideneamino]phenyl]phenyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N2O2/c1-31-27-15-3-21(4-16-27)19-29-25-11-7-23(8-12-25)24-9-13-26(14-10-24)30-20-22-5-17-28(32-2)18-6-22/h3-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTROQYQKNNCTMF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.